molecular formula C15H17N3O3 B2912412 ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate CAS No. 955572-91-5

ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate

Cat. No.: B2912412
CAS No.: 955572-91-5
M. Wt: 287.319
InChI Key: NKXDPGSZKILBLW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a synthetic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, linked via a carbonylamino group to a benzoate ester. Its synthesis typically involves coupling reactions, as seen in analogs from the literature (e.g., copper-mediated arylations in ) .

Properties

IUPAC Name

ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXDPGSZKILBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the acylation of the resulting ester with 1-ethylpyrazole-3-carbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyrazole-Based Bioactive Derivatives

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a-e) ():

  • Structural Differences: These compounds replace the ethyl group on the pyrazole with benzoyl and phenyl substituents.
  • Bioactivity : Derivatives 4c and 4e exhibited near-standard antioxidant and anti-inflammatory activity . The target compound’s ethyl substituent could modulate electron-donating/withdrawing effects, altering receptor binding compared to benzoyl/phenyl analogs.

Resin Cement Co-Initiators

Ethyl 4-(dimethylamino)benzoate ():

  • Functional Group Impact: The dimethylamino group in this analog enhances electron-donating capacity, leading to higher polymerization efficiency (degree of conversion = 78%) compared to 2-(dimethylamino)ethyl methacrylate (65%) .
  • Comparison: The target compound’s pyrazole carbonyl group is less electron-donating than dimethylamino, which may reduce reactivity in resin systems. However, its aromatic pyrazole core could improve thermal stability in polymers.

Fluorinated and Carbamoyl Derivatives

Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) ():

  • Synthesis Efficiency : Yielded 58% via iodonium salt-mediated coupling . The target compound’s simpler structure (lacking fluorine) may improve synthetic accessibility but reduce metabolic stability.

Data Table: Key Properties of Analogous Compounds

Compound Name Key Substituents Bioactivity/Application Material Properties Synthesis Yield (%)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Benzoyl, Phenyl Antioxidant/anti-inflammatory (near standard) N/A N/A
Ethyl 4-(dimethylamino)benzoate Dimethylamino Resin polymerization co-initiator Degree of conversion: 78% N/A
Compound 38 Fluorine, Carbamoyl, Propyl N/A Lipophilicity (logP ≈ 3.2) 58
Target Compound 1-Ethyl-pyrazole, Benzoate ester Under investigation Predicted higher thermal stability Not reported

Research Implications

  • Medicinal Chemistry : The ethyl group in the target compound may offer a balance between bioavailability and metabolic resistance compared to bulkier (benzoyl) or polar (carbamoyl) analogs .
  • Materials Science: While less reactive than dimethylamino-substituted benzoates in resin systems, the pyrazole core could confer UV stability in coatings .
  • Synthetic Optimization : Copper-mediated coupling () and iodonium salt methods () provide viable routes for scaling production .

Biological Activity

Ethyl 4-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C14H16N4O3C_{14}H_{16}N_{4}O_{3} and a molecular weight of approximately 288.30 g/mol. The compound features a pyrazole moiety, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing pyrazole structures. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain pyrazoline derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, indicating their potency compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 10cHCT-1165.55
Compound 10cMCF-72.86
DoxorubicinHCT-1165.23
DoxorubicinMCF-74.17

The structure–activity relationship (SAR) analysis indicated that the presence of an aryl bulky group enhances the anticancer activity of these compounds, emphasizing the importance of the pyrazole scaffold in their design .

Antimicrobial Activity

In addition to anticancer properties, this compound and related compounds have demonstrated antimicrobial activity. Research indicates that certain pyrazole derivatives exhibit selective inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (μM)Reference
Compound AStaphylococcus aureus15.625
Compound BEnterococcus faecalis62.5

The mechanism of action for these compounds appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and survival .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports examined the efficacy of a series of pyrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The study found that certain derivatives were effective in reducing biofilm formation, suggesting potential applications in treating chronic infections associated with biofilms .

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